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molecular formula C12H16N2S2 B8334532 N-methyl-2-pyridin-2-ylthiane-2-carbothioamide

N-methyl-2-pyridin-2-ylthiane-2-carbothioamide

Cat. No. B8334532
M. Wt: 252.4 g/mol
InChI Key: QGVLLXVIHPJVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379154

Procedure details

A 33% (weight/volume) solution of methylamine in ethanol (7.5 cc) is added dropwise and in the course of 15 minutes to a solution of methyl 2-(pyrid-2-yl)-tetrahydrothiopyran-2-carbodithioate (9 g) in ethanol (60 cc), kept at a temperature of about 20° C. The solution is then stirred for 16 hours at a temperature of about 20° C. The resulting crystals are filtered off, washed twice with ethanol (20 cc in total) and dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C. A crystalline crude product (7.8 g) is thus obtained, which is redissolved in boiling ethanol (96 cc); decolourising charcoal (0.4 g) is added to the solution thus obtained, which is filtered hot, and the filtrate is then cooled for 30 minutes at 0° C. The resulting crystals are filtered off, washed twice with ethanol (20 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 45° C. N-Methyl-2-(pyrid-2-yl)-tetrahydrothiopyran-2-carbothioamide (6.3 g), melting at 153° C., is thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(pyrid-2-yl)-tetrahydrothiopyran-2-carbodithioate
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
96 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1([C:15]([S:17]C)=S)[CH2:14][CH2:13][CH2:12][CH2:11][S:10]1.C>C(O)C>[CH3:1][NH:2][C:15]([C:9]1([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][N:3]=2)[CH2:14][CH2:13][CH2:12][CH2:11][S:10]1)=[S:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
methyl 2-(pyrid-2-yl)-tetrahydrothiopyran-2-carbodithioate
Quantity
9 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1(SCCCC1)C(=S)SC
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
C
Step Three
Name
Quantity
96 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The solution is then stirred for 16 hours at a temperature of about 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at a temperature of about 20° C
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed twice with ethanol (20 cc in total)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C
CUSTOM
Type
CUSTOM
Details
A crystalline crude product (7.8 g) is thus obtained
DISSOLUTION
Type
DISSOLUTION
Details
which is redissolved
CUSTOM
Type
CUSTOM
Details
thus obtained
FILTRATION
Type
FILTRATION
Details
which is filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate is then cooled for 30 minutes at 0° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed twice with ethanol (20 cc in total)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (1 mm Hg; 0.13 kPa) at 45° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CNC(=S)C1(SCCCC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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